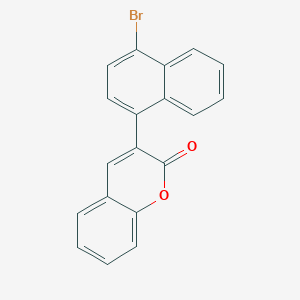
3-(4-Bromonaphthalen-1-yl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC 281718 involves several steps, typically starting with the preparation of the naphthalene derivative followed by its bromination and subsequent coupling with a benzopyranone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
NSC 281718 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen substitution reactions can occur, where the bromine atom in the compound is replaced by other substituents using reagents like sodium iodide in acetone.
Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
NSC 281718 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: NSC 281718 is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of NSC 281718 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes .
Vergleich Mit ähnlichen Verbindungen
NSC 281718 can be compared with other similar compounds, such as:
- 3-(4-Chloro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Fluoro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Methyl-1-naphthalenyl)-2H-1-benzopyran-2-one
These compounds share a similar core structure but differ in the substituents attached to the naphthalene ring. The unique properties of NSC 281718, such as its bromine substituent, contribute to its distinct chemical and biological activities .
Eigenschaften
CAS-Nummer |
59776-62-4 |
|---|---|
Molekularformel |
C19H11BrO2 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
3-(4-bromonaphthalen-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H11BrO2/c20-17-10-9-14(13-6-2-3-7-15(13)17)16-11-12-5-1-4-8-18(12)22-19(16)21/h1-11H |
InChI-Schlüssel |
IKQIEWORVRQNHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



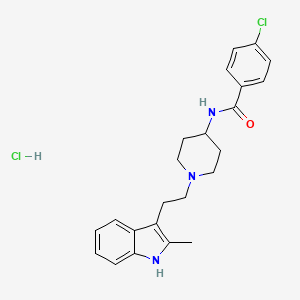
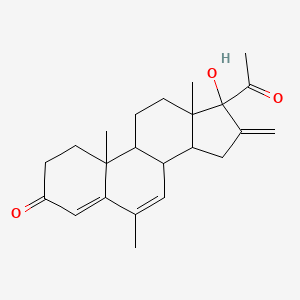
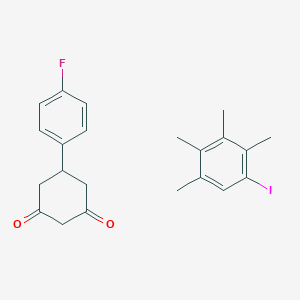
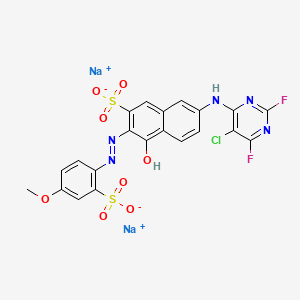
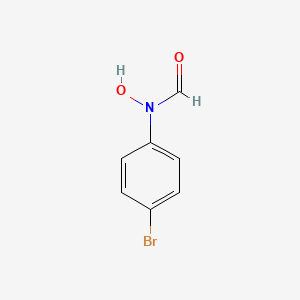

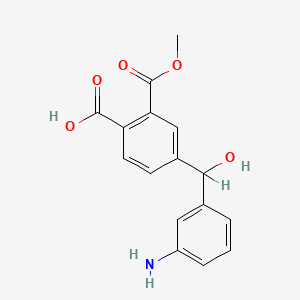
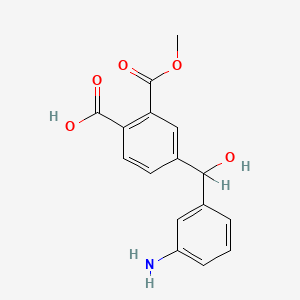
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)




